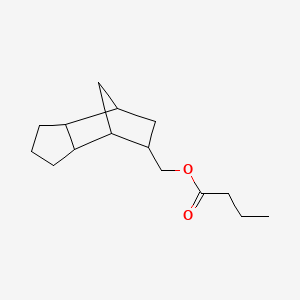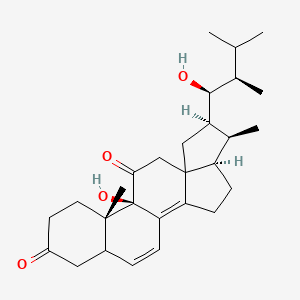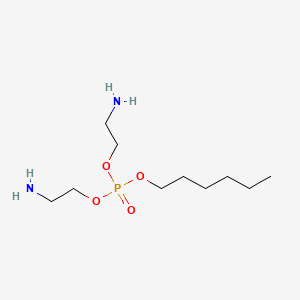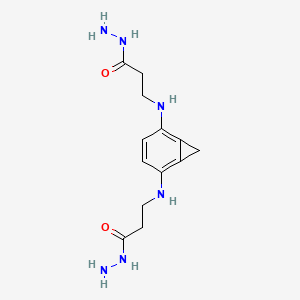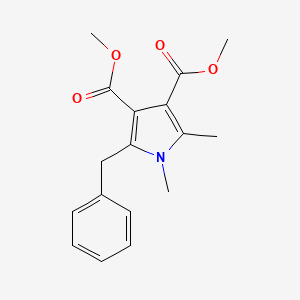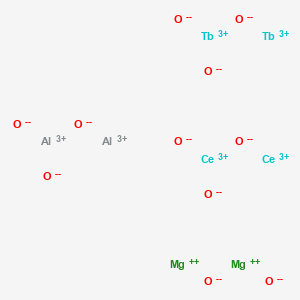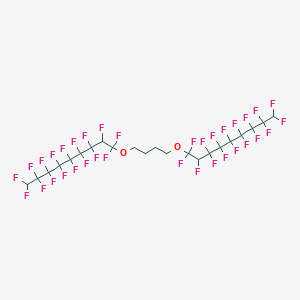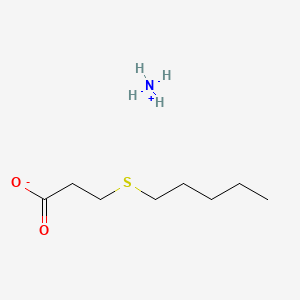
Ammonium 3-(pentylthio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 3-(pentylthio)propanoate is an organic compound that belongs to the class of ammonium salts It is characterized by the presence of an ammonium ion and a 3-(pentylthio)propanoate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ammonium 3-(pentylthio)propanoate can be synthesized through the reaction of 3-(pentylthio)propanoic acid with ammonium hydroxide. The reaction typically involves the following steps:
Preparation of 3-(pentylthio)propanoic acid: This can be achieved by the thiolation of 3-bromopropanoic acid with pentanethiol in the presence of a base such as sodium hydroxide.
Formation of Ammonium Salt: The 3-(pentylthio)propanoic acid is then reacted with ammonium hydroxide to form the ammonium salt, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium 3-(pentylthio)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The ammonium ion can participate in substitution reactions, where it is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
Ammonium 3-(pentylthio)propanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It can be used in studies involving sulfur metabolism and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of ammonium 3-(pentylthio)propanoate involves its interaction with various molecular targets. The sulfur atom in the pentylthio group can form bonds with metal ions, which can affect enzymatic activities and metabolic pathways. Additionally, the ammonium ion can interact with cellular membranes, influencing ion transport and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium propionate: Similar in structure but lacks the pentylthio group.
Ammonium 3-(methylthio)propanoate: Similar but with a methylthio group instead of a pentylthio group.
Ammonium 3-(ethylthio)propanoate: Similar but with an ethylthio group.
Uniqueness
Ammonium 3-(pentylthio)propanoate is unique due to the presence of the pentylthio group, which imparts distinct chemical properties and reactivity compared to other ammonium salts. This uniqueness makes it valuable in specific applications where the pentylthio group plays a crucial role.
Propiedades
Número CAS |
137882-40-7 |
|---|---|
Fórmula molecular |
C8H19NO2S |
Peso molecular |
193.31 g/mol |
Nombre IUPAC |
azanium;3-pentylsulfanylpropanoate |
InChI |
InChI=1S/C8H16O2S.H3N/c1-2-3-4-6-11-7-5-8(9)10;/h2-7H2,1H3,(H,9,10);1H3 |
Clave InChI |
AAPXLOJXPCERCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCCC(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


